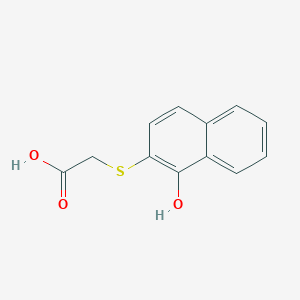

2-((1-Hydroxynaphthalen-2-yl)thio)acetic acid

Beschreibung

2-((1-Hydroxynaphthalen-2-yl)thio)acetic acid is a naphthalene-based compound featuring a hydroxynaphthyl core linked to a thioacetic acid group. Its structure enables diverse chemical modifications, making it a scaffold for developing inhibitors targeting proteins like Mcl-1 and Bcl-2, which are critical in apoptosis regulation . The compound’s synthetic versatility allows substitutions at the sulfonamido or aryl groups, influencing biological activity and physicochemical properties .

Eigenschaften

Molekularformel |

C12H10O3S |

|---|---|

Molekulargewicht |

234.27 g/mol |

IUPAC-Name |

2-(1-hydroxynaphthalen-2-yl)sulfanylacetic acid |

InChI |

InChI=1S/C12H10O3S/c13-11(14)7-16-10-6-5-8-3-1-2-4-9(8)12(10)15/h1-6,15H,7H2,(H,13,14) |

InChI-Schlüssel |

IYZXGRVDWMQEQL-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)SCC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

2-((1-Hydroxynaphthalen-2-yl)thio)essigsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann oxidiert werden, um ein Keton oder eine Carbonsäure zu bilden.

Reduktion: Die Thioessigsäureeinheit kann reduziert werden, um ein Thiol zu bilden.

Substitution: Die Hydroxylgruppe kann an Substitutionsreaktionen teilnehmen, wie z. B. Veresterung oder Veretherung.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise verwendet.

Substitution: Reagenzien wie Essigsäureanhydrid oder Alkylhalogenide können für Veresterungs- oder Veretherungsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von 2-((1-Ketonaphthalen-2-yl)thio)essigsäure oder 2-((1-Carboxynaphthalen-2-yl)thio)essigsäure.

Reduktion: Bildung von 2-((1-Hydroxynaphthalen-2-yl)thio)ethanol.

Substitution: Bildung von Estern oder Ethern, abhängig vom eingeführten Substituenten.

Wissenschaftliche Forschungsanwendungen

2-((1-Hydroxynaphthalen-2-yl)thio)essigsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.

Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und antioxidativer Eigenschaften.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, wie z. B. entzündungshemmende und krebshemmende Aktivitäten.

Industrie: Wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Industriechemikalien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 2-((1-Hydroxynaphthalen-2-yl)thio)essigsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Wegen. Die Hydroxylgruppe kann Wasserstoffbrückenbindungen mit biologischen Molekülen bilden, während die Thioessigsäureeinheit mit Thiolgruppen in Proteinen interagieren kann. Diese Wechselwirkungen können die Aktivität von Enzymen und Rezeptoren modulieren, was zu verschiedenen biologischen Wirkungen führt.

Analyse Chemischer Reaktionen

Types of Reactions

2-((1-Hydroxynaphthalen-2-yl)thio)acetic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The thioacetic acid moiety can be reduced to form a thiol.

Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like acetic anhydride or alkyl halides can be used for esterification or etherification reactions.

Major Products Formed

Oxidation: Formation of 2-((1-Ketonaphthalen-2-yl)thio)acetic acid or 2-((1-Carboxynaphthalen-2-yl)thio)acetic acid.

Reduction: Formation of 2-((1-Hydroxynaphthalen-2-yl)thio)ethanol.

Substitution: Formation of esters or ethers depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

2-((1-Hydroxynaphthalen-2-yl)thio)acetic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-((1-Hydroxynaphthalen-2-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the thioacetic acid moiety can interact with thiol groups in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Purity and Analytical Characterization

- HPLC Purity : Most derivatives achieve >95% purity after HPLC purification, except Compound 18 (84%), likely due to steric challenges in biphenyl substituents .

- Spectroscopic Confirmation : ¹H/¹³C NMR and ESI HRMS are standard for structural validation. For example, UMI-77’s ¹H NMR in DMSO-d₆ shows aromatic protons at δ 7.44 (d, J = 8.0 Hz) .

Comparison with Non-Naphthalene Analogs

- Thiophene Derivatives : 2-(Thiophen-2-yl)acetic acid derivatives () lack the naphthalene ring’s planar rigidity, reducing protein-binding affinity but improving metabolic stability .

- Benzylthioacetic Acids : Chlorobenzyl analogs () exhibit weaker inhibitory activity, highlighting the necessity of the hydroxynaphthyl core for target engagement .

Biologische Aktivität

2-((1-Hydroxynaphthalen-2-yl)thio)acetic acid, a compound with potential therapeutic applications, has garnered interest due to its unique structural features and biological properties. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H10O3S

- Molecular Weight : 234.27 g/mol

- CAS Number : Not explicitly provided in the search results.

Synthesis

The synthesis of 2-((1-Hydroxynaphthalen-2-yl)thio)acetic acid typically involves the reaction of 1-hydroxynaphthalene with thioacetic acid under controlled conditions. This process may include various catalysts and solvents to enhance yield and purity.

Antioxidant Activity

Research indicates that compounds similar to 2-((1-Hydroxynaphthalen-2-yl)thio)acetic acid exhibit significant antioxidant properties. For instance, derivatives with thiol groups have shown the ability to scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For example, it has been shown to inhibit cell proliferation in various cancer cell lines, including breast and gastric cancer cells. The mechanism appears to involve the modulation of key signaling pathways related to cell growth and apoptosis .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.6 | Inhibition of proliferation |

| OCUM-2MD3 (Gastric) | 4.8 | Induction of apoptosis |

| Panc-1 (Pancreatic) | 6.3 | Reduced migration |

The proposed mechanism of action for 2-((1-Hydroxynaphthalen-2-yl)thio)acetic acid involves:

- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cancer progression.

- Modulation of Gene Expression : It can alter the expression levels of genes associated with cell cycle regulation and apoptosis.

Study 1: Anticancer Efficacy in Gastric Cancer

A study published in MDPI highlighted the efficacy of related compounds in inhibiting gastric cancer cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 4.8 µM, demonstrating potent anticancer activity .

Study 2: Antioxidant Effects on Neuronal Cells

Another investigation focused on the neuroprotective effects of similar compounds against oxidative stress in neuronal cells. The findings suggested that these compounds could significantly reduce neuronal damage induced by hydrogen peroxide at sub-micromolar concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.